Artobiloxanthoe
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Overview
Description
Artobiloxanthone is an organic compound belonging to the class of pyranoxanthones. These are aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system . Artobiloxanthone is known for its bioactive properties, particularly its potential as an anti-cancer agent .
Preparation Methods
Artobiloxanthone can be synthesized through various methods. One common approach involves the extraction and purification from the stem bark of Artocarpus species, such as Artocarpus elasticus . The synthetic routes often involve multiple steps, including the isolation of precursor compounds and subsequent chemical reactions to form the final product . Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
Artobiloxanthone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Artobiloxanthone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Medicine: Artobiloxanthone exhibits anti-cancer properties, particularly against oral squamous cell carcinoma.
Industry: It is used in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
Artobiloxanthone exerts its effects through various molecular targets and pathways. It modulates the expression of pivotal proteins linked to cancer progression, eliciting apoptosis through the activation of caspase-3 and caspase-9 . Additionally, it suppresses proteins such as Bcl-2, COX-2, VEGF, and MMP-9, which are associated with cancer cell survival and metastasis . The compound also inhibits the Akt/mTOR and STAT3 signaling pathways, which play crucial roles in cell growth and proliferation .
Comparison with Similar Compounds
Artobiloxanthone is unique among pyranoxanthones due to its specific bioactive properties. Similar compounds include:
Artonin E: Another dihydrobenzoxanthone derivative with strong cytotoxic activity against breast cancer cells.
Cycloartobiloxanthone: A related compound with antimicrobial and antioxidant activities.
Elastixanthone: A new dihydrobenzoxanthone derivative with scavenging activity for free radicals.
These compounds share similar structural features but differ in their specific bioactivities and applications.
Properties
CAS No. |
121748-25-2 |
---|---|
Molecular Formula |
C25H22O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one |
InChI |
InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3 |
InChI Key |
ZIYAGIMFLYOZDS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
Canonical SMILES |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
melting_point |
162 - 164 °C |
physical_description |
Solid |
Synonyms |
artobiloxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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